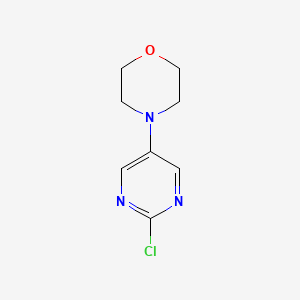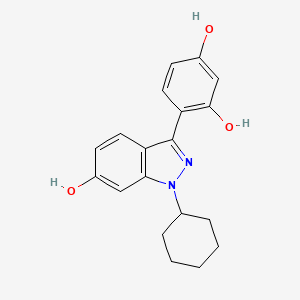
Benzhydryltriphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzhydryltriphenylphosphonium bromide: is an organic compound with the molecular formula C31H26BrP. It is a quaternary phosphonium salt, which is often used as a reagent in organic synthesis, particularly in the Wittig reaction. This compound is known for its stability and reactivity, making it a valuable tool in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzhydryltriphenylphosphonium bromide can be synthesized through the reaction of benzhydryl bromide with triphenylphosphine. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at elevated temperatures. One efficient method involves microwave irradiation, which significantly reduces reaction times and improves yields. For example, the reaction can be carried out at 60°C for 30 minutes under microwave irradiation, resulting in high yields of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzhydryltriphenylphosphonium bromide primarily undergoes substitution reactions due to the presence of the phosphonium group. It is commonly used in the Wittig reaction, where it reacts with carbonyl compounds to form alkenes. This reaction is highly valuable in organic synthesis for the formation of carbon-carbon double bonds.
Common Reagents and Conditions: The Wittig reaction involving this compound typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phosphonium salt, forming a ylide. The ylide then reacts with the carbonyl compound under mild conditions to produce the desired alkene.
Major Products: The major products formed from the reactions involving this compound are alkenes. The specific structure of the alkene depends on the carbonyl compound used in the reaction.
Scientific Research Applications
Chemistry: Benzhydryltriphenylphosphonium bromide is widely used in organic synthesis, particularly in the Wittig reaction, to form alkenes. It is also used as a precursor for the synthesis of other phosphonium salts and as a reagent in various substitution reactions .
Biology and Medicine: In biological research, this compound can be used as a tool to study cellular processes involving phosphonium salts. Its stability and reactivity make it suitable for use in various biochemical assays and experiments.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role in the synthesis of complex organic molecules makes it a valuable reagent in large-scale chemical manufacturing.
Mechanism of Action
The mechanism of action of benzhydryltriphenylphosphonium bromide in the Wittig reaction involves the formation of a phosphonium ylide. The ylide is generated by deprotonation of the phosphonium salt using a strong base. The ylide then reacts with a carbonyl compound to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to produce an oxaphosphetane intermediate. The oxaphosphetane intermediate then decomposes to form the desired alkene and triphenylphosphine oxide .
Comparison with Similar Compounds
- Benzyltriphenylphosphonium bromide
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
Comparison: Benzhydryltriphenylphosphonium bromide is unique due to the presence of the benzhydryl group, which provides additional stability and reactivity compared to other phosphonium salts. This makes it particularly useful in reactions requiring high stability and specific reactivity patterns. Other similar compounds, such as benzyltriphenylphosphonium bromide, may have different reactivity profiles and are used in
Properties
CAS No. |
7333-65-5 |
|---|---|
Molecular Formula |
C31H26BrP |
Molecular Weight |
509.4 g/mol |
IUPAC Name |
benzhydryl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C31H26P.BrH/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30;/h1-25,31H;1H/q+1;/p-1 |
InChI Key |
FTSCODUNODCCCT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
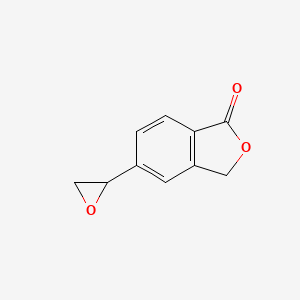
![ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B8699840.png)
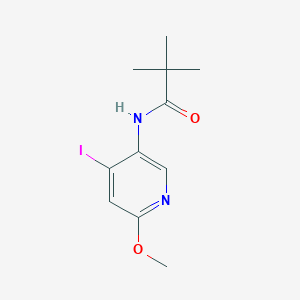
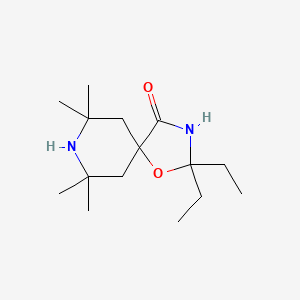
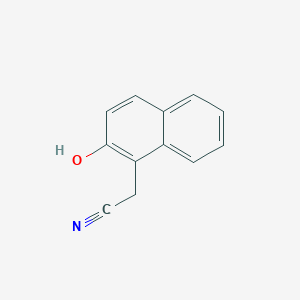
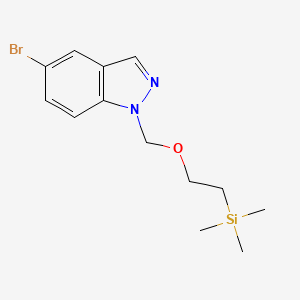
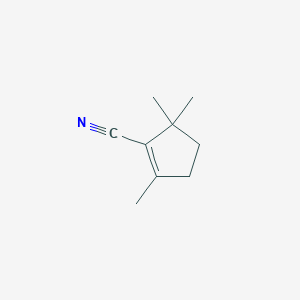

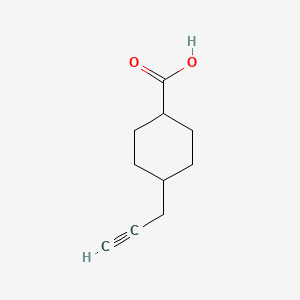
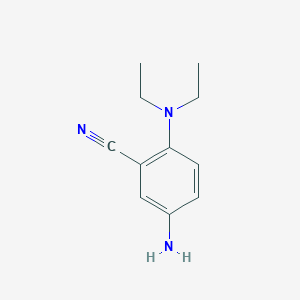
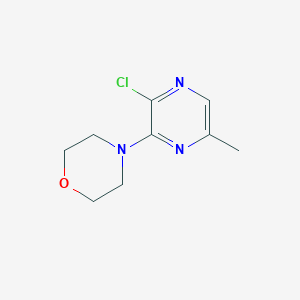
![2,3-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B8699903.png)
